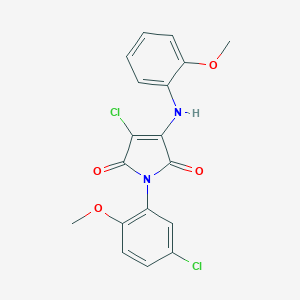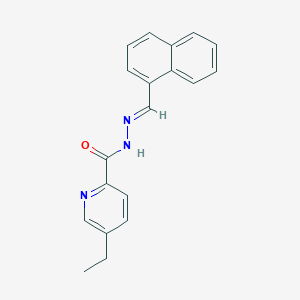
8-Metil-1-naftalenaldehído
Descripción general
Descripción
8-Methyl-1-naphthaldehyde is a chemical compound with the CAS Number: 6549-57-1 and a molecular weight of 170.21 . It has a linear formula of C12H10O .
Molecular Structure Analysis
The molecular structure of 8-Methyl-1-naphthaldehyde consists of 12 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 170.207 Da and the monoisotopic mass is 170.073166 Da .Chemical Reactions Analysis
While specific chemical reactions involving 8-Methyl-1-naphthaldehyde are not available, a related compound, 1-naphthaldehyde, has been subjected to peri- and ortho-C–H methylation . This reaction was controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles .Physical and Chemical Properties Analysis
8-Methyl-1-naphthaldehyde is a solid under normal conditions . It has a boiling point of 513.6°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de (S)-1-α-naftil-1-etanol
8-Metil-1-naftalenaldehído se puede usar para sintetizar (S)-1-α-naftil-1-etanol . Este compuesto es un alcohol quiral, que se usa a menudo en la síntesis de varios productos farmacéuticos y químicos finos.
Síntesis de N-(4-aril)-N-(α-naftiliden)aminas
Otra aplicación del this compound es en la síntesis de N-(4-aril)-N-(α-naftiliden)aminas . Estos compuestos son conocidos por su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, analgésicas y antipiréticas.
Síntesis de N-aril-N-[1-(1-naftil)but-3-enil]aminas
This compound también se puede usar para sintetizar N-aril-N-[1-(1-naftil)but-3-enil]aminas . Estos compuestos son conocidos por sus posibles aplicaciones en química medicinal debido a sus diversas actividades biológicas.
Síntesis de éster metílico de ácido naftaleno-1-carboxílico
This compound se usa en la síntesis de éster metílico de ácido naftaleno-1-carboxílico . Este compuesto es un intermedio útil en la síntesis de varios productos farmacéuticos y agroquímicos.
Metilación C–H
This compound se puede usar en metilación C–H . Este proceso es una estrategia valiosa para la funcionalización estructural de moléculas bioactivas. Se ha desarrollado una metilación peri- y orto-C–H altamente regioselectiva de 1-naftalenaldehído utilizando una estrategia de ligando transitorio .
Síntesis de moléculas bioactivas basadas en naftaleno multisustituidas
This compound puede servir como una plataforma para la síntesis de moléculas bioactivas basadas en naftaleno multisustituidas
Safety and Hazards
The safety information for 8-Methyl-1-naphthaldehyde indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
8-Methyl-1-naphthaldehyde is a methyl-substituted naphthalene derivative It’s known that methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization .
Mode of Action
The mode of action of 8-Methyl-1-naphthaldehyde involves a highly regioselective peri- and ortho-C–H methylation . Mechanistic studies demonstrate that peri-methylation is controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles . Experimental studies and theoretical calculations inferred that a 5-membered iridacycle at the ortho-position of 1-naphthaldehyde leads to energetically favorable ortho-methylation via an interconversion between the peri-iridacycle and ortho-iridacycle .
Biochemical Pathways
The compound is involved in the methylation of 1-naphthaldehyde, which is a key process in the synthesis of various bioactive molecules .
Result of Action
The compound’s methylation activity suggests that it could potentially alter the structure and function of target molecules, influencing their biological activity .
Análisis Bioquímico
Biochemical Properties
8-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
8-Methyl-1-naphthaldehyde has various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 8-Methyl-1-naphthaldehyde involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 8-Methyl-1-naphthaldehyde change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical behavior .
Dosage Effects in Animal Models
The effects of 8-Methyl-1-naphthaldehyde vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
8-Methyl-1-naphthaldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
8-Methyl-1-naphthaldehyde is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-Methyl-1-naphthaldehyde and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
8-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGHORSTBGFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)
![3,4-Dibromo-2-({[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417110.png)
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417112.png)
![2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417115.png)
![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)

![2-[[4-(4-Ethylpiperazin-1-yl)phenyl]iminomethyl]phenol](/img/structure/B417122.png)

![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B417124.png)
![3-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417126.png)
![4-Bromo-2-ethoxy-6-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417127.png)
![4-Bromo-2-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B417129.png)
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B417133.png)
